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Compound of Interest

Compound Name: (1S)-Chrysanthemolactone

Cat. No.: B11755600

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used
to characterize the structure of (1S)-Chrysanthemolactone, a monoterpene lactone. The
following sections detail the expected data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with
standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of (1S)-Chrysanthemolactone relies on the combined interpretation
of data from various spectroscopic methods. The following tables summarize the expected
guantitative data for this compound.

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCI3)
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
~4.20 dd ~8.5, 6.5 1H H-C-O (lactone)
~2.50 m - 1H H-C-C=0
Cyclopropane
~1.80-1.95 m - 1H yeloprop
CH
Cyclopropane
~1.20-1.40 m - 1H yeloprop
CH
~1.70 s - 3H Vinylic CH3
Gem-dimethyl
~1.25 S - 3H
CH3
Gem-dimethyl
~1.15 S - 3H
CH3

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCI3)
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Chemical Shift (8) ppm Carbon Type Assighment

~175.0 C C=0 (lactone)
~140.0 C Vinylic C (quaternary)
~125.0 C Vinylic C (quaternary)
~80.0 CH C-O (lactone)

~40.0 CH Cyclopropane CH
~30.0 C Cyclopropane C (quaternary)
~28.0 CH CH

~25.0 CHS3 Vinylic CH3

~22.0 CH3 Gem-dimethyl CH3
~20.0 CH3 Gem-dimethyl CH3

Table 3: IR Spectroscopic Data (ATR)

Wavenumber (cm-1) Intensity Assignment
~2970-2850 Strong C-H stretch (alkane)
~1770 Strong C=0 stretch (y-lactone)
~1650 Medium C=C stretch (alkene)
~1450, ~1375 Medium C-H bend (alkane)
~1150 Strong C-O stretch (lactone)

Table 4. Mass Spectrometry Data (EI)
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m/z Ratio Relative Intensity (%) Assighment
166 ~40 [M]+ (Molecular lon)
151 ~60 [M - CH3]+

[M-CO - CH3]+ or [M -
123 ~100

C3H7]+
95 ~80 Further fragmentation
81 ~90 Further fragmentation

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a
molecule.[1][2]

o Sample Preparation: A sample of approximately 5-10 mg of the purified (1S)-
Chrysanthemolactone is dissolved in about 0.6 mL of deuterated chloroform (CDCI3)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then
transferred to a 5 mm NMR tube.

e Instrumentation:1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.

e 1H NMR Acquisition: The proton NMR spectrum is acquired with a 90° pulse angle.[2] A
sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A
sufficient number of scans and a relaxation delay are used to ensure accurate integration of
all carbon signals, including quaternary carbons.[3][4][5]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[6][7]

o Sample Preparation: A small amount of the neat (1S)-Chrysanthemolactone oil or a
concentrated solution in a volatile solvent is applied directly to the diamond crystal of an
Attenuated Total Reflectance (ATR) FT-IR spectrometer. If the sample is a solid, a small
amount is pressed against the ATR crystal.

 Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer equipped with a
universal ATR accessory.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first.
The sample is then applied, and the sample spectrum is recorded. The final spectrum is an
average of multiple scans (typically 16 or 32) at a resolution of 4 cm-1 over the range of
4000-400 cm-1.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as its fragmentation pattern.[10][11]

o Sample Preparation: A dilute solution of (1S)-Chrysanthemolactone is prepared in a
suitable volatile solvent such as methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer (HRMS) with an electron ionization
(El) source is used for analysis.

o Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion
probe or through a gas chromatograph (GC) for volatile compounds. The mass spectrum is
recorded over a mass-to-charge (m/z) range of approximately 50-500 Da. The instrument is
calibrated to ensure high mass accuracy.

Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural
product like (1S)-Chrysanthemolactone.
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Caption: Workflow for the spectroscopic analysis and structure elucidation of a natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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